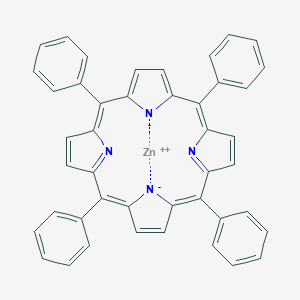

Tetraphenylporphinatozinc(II)

Description

Properties

CAS No. |

14074-80-7 |

|---|---|

Molecular Formula |

C44H28N4Zn |

Molecular Weight |

678.1 g/mol |

IUPAC Name |

zinc 5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI Key |

XPVVGUHKLPZAEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn] |

Other CAS No. |

14074-80-7 |

physical_description |

Purple crystals; [Alfa Aesar MSDS] |

Synonyms |

zinc tetraphenylporphyrin zinc(II) tetraphenylporphyrin |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Zinc meso-tetraphenylporphine (ZnTPP) is a type of porphyrin that has been used in various biological applicationsPorphyrins are known to interact with various biological molecules, including proteins and nucleic acids, due to their ability to form complex structures.

Mode of Action

The mode of action of ZnTPP involves its interaction with these biological targets. For instance, the molecular interactions of ZnTPP with dimethyl methylphosphonate (DMMP) have been investigated, showing that these interactions change the absorbance characteristics of the compound.

Biochemical Pathways

Given its use in molecular biology and fluoroimmunoassay, it can be inferred that zntpp may influence various biochemical pathways related to these fields.

Result of Action

Its use in light-emitting diodes suggests that it may have effects on photon emission and absorption. In a study, it was found that the interactions between ZnTPP and DMMP change the absorbance characteristics of the compound.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of ZnTPP. Factors such as temperature, pH, and the presence of other molecules can affect its interactions with its targets and its overall effectiveness.

Biochemical Analysis

Biochemical Properties

Zinc meso-tetraphenylporphine has been used in various biochemical applications. For instance, it has been used in a fullerene-based photocatalyst (C60-ZnTPP) capable of regenerating NAD+ through oxidation of NADH by photogenerated holes. This process involves the interaction of Zinc meso-tetraphenylporphine with NADH, a key molecule in cellular metabolism.

Cellular Effects

The cellular effects of Zinc meso-tetraphenylporphine are primarily observed in its role as a photocatalyst in the regeneration of NAD+. This process is crucial for various cellular functions, including energy production and the regulation of several metabolic processes.

Molecular Mechanism

Zinc meso-tetraphenylporphine and C60 are combined as a donor-acceptor structure with a robust internal electric field, ensuring ultrafast and long-lived charge separation and transfer. This is conducive to improving the performance of photocatalytic regeneration of NAD+, thereby influencing various molecular mechanisms within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, Zinc meso-tetraphenylporphine has demonstrated the ability to regenerate NAD+ within 5 hours under visible light illumination. This suggests that the compound has a significant temporal effect on cellular function in both in vitro and in vivo studies.

Biological Activity

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP) is a metalloporphyrin that has garnered significant attention due to its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antibacterial applications, and as a photocatalyst. This article delves into the biological activity of ZnTPP, supported by recent research findings and case studies.

Photodynamic Therapy (PDT)

ZnTPP has been extensively studied for its potential in photodynamic therapy, particularly against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) upon irradiation with light, leading to cytotoxic effects on targeted cells.

Key Findings:

- A comparative study demonstrated that ZnTPP nanohybrids combined with dextran-graft-polyacrylamide and silver or gold nanoparticles exhibited significant anticancer activity against LNCaP prostate cancer cells when exposed to 420 nm light. The silver-containing nanohybrids showed an impressive 82% cytotoxicity compared to 45% for gold nanohybrids .

- The effectiveness of ZnTPP as a photosensitizer is attributed to its stability, efficient light absorption, and high yield of ROS photogeneration. These properties make it a valuable candidate for PDT applications .

Antibacterial Activity

ZnTPP also exhibits notable antibacterial properties. Recent studies have explored its use in conjunction with copper nanoparticles to enhance its antibacterial efficacy.

Research Insights:

- A study reported the synthesis of ZnTPP/Cu nanoparticles (Cu-NPs) which demonstrated significant antibacterial activity against Staphylococcus aureus and other gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that the ZnTPP/Cu-NPs effectively inhibited bacterial growth .

- The incorporation of ZnTPP into nanocomposites was achieved through a green synthesis method that involved visible light irradiation, which not only improved the antibacterial properties but also maintained the structural integrity of the porphyrin .

Table 1: Summary of Biological Activities of ZnTPP

Mechanistic Studies

The mechanism by which ZnTPP exerts its biological effects involves complex interactions at the molecular level. For instance:

- In PDT, upon light activation, ZnTPP transitions to an excited state that facilitates energy transfer and ROS production, leading to cellular damage in targeted tissues.

- The structural characteristics of ZnTPP allow it to interact favorably with cellular components, enhancing its efficacy as both a photosensitizer and an antibacterial agent.

Scientific Research Applications

Photodynamic Therapy

Mechanism and Efficacy

Photodynamic therapy (PDT) utilizes photosensitizers like ZnTPP to produce reactive oxygen species upon light activation. This process is particularly effective in targeting cancer cells. Studies have demonstrated that ZnTPP can be incorporated into nanohybrids with dextran-graft-polyacrylamide and gold/silver nanoparticles to enhance its photodynamic activity. For instance, one study reported that the ZnTPP/dextran-graft-polyacrylamide/silver nanoparticle hybrid exhibited an impressive 82% cytotoxic effect against LNCaP prostate cancer cells when irradiated with light at 420 nm .

Case Study: Anticancer Applications

A comparative study of the anticancer activities of various ZnTPP-based nanohybrids showed that those containing silver nanoparticles significantly outperformed their gold counterparts in inducing cell death. This highlights the potential of ZnTPP as a powerful agent in PDT for cancer treatment, particularly when optimized through nanotechnology .

Catalysis

Reduction Reactions

ZnTPP has shown promise as a catalyst in various reduction reactions, including carbon dioxide reduction and hydrogen evolution reactions. Research indicates that metallated porphyrins can facilitate these reactions more effectively than their non-metallated counterparts. For example, studies have demonstrated that ZnTPP can be utilized to enhance the efficiency of catalytic processes due to its ability to stabilize reaction intermediates .

Experimental Findings

In laboratory settings, ZnTPP has been successfully synthesized and characterized using techniques such as UV-Vis spectroscopy and infrared spectroscopy. These studies confirm its potential as a catalyst for various chemical transformations, paving the way for further exploration in industrial applications .

Materials Science

Optoelectronic Applications

ZnTPP exhibits unique optical properties, making it a candidate for applications in optoelectronics. Its strong absorption bands and fluorescence characteristics allow for its use in organic light-emitting diodes (OLEDs) and solar cells. The ability of ZnTPP to act as a photosensitizer also opens avenues for its application in solar energy conversion technologies .

Research Insights

Recent advancements have shown that incorporating ZnTPP into polymer matrices can enhance the performance of OLED devices. The compound's photophysical properties enable efficient charge transport and light emission, which are critical for developing high-performance optoelectronic devices .

Comprehensive Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between ZnTPP and analogous metalloporphyrins:

Photophysical and Catalytic Performance

- Light Absorption and ¹O₂ Generation: ZnTPP outperforms NiTPP and H₂TPP in ¹O₂ quantum yield (ΦΔ ≈ 0.6) due to zinc’s diamagnetic nature, which minimizes non-radiative decay . Vanadium porphyrins (VTPP) show broader absorption in the near-infrared but lower ¹O₂ efficiency .

- Catalytic Selectivity : NiTPP excels in redox catalysis for bond-forming reactions (e.g., C–C coupling), while ZnTPP’s Lewis acidity enhances substrate activation in PET-RAFT polymerizations .

- Interfacial Behavior : ZnTPP exhibits weaker adsorption at liquid-liquid interfaces compared to pyridyl-substituted analogs (e.g., ZnTPyP), reducing aggregation in hydrophobic environments .

Sensor Performance

ZnTPP-based sensors exhibit superior Zn²⁺ selectivity over CoTPP and FeTPP, which often cross-react with transition metals like Cu²⁺ or Fe³⁺ . Protoporphyrin IX dimethyl ester, a non-tetraphenyl analog, shows higher sensitivity (detection limit: 5 × 10⁻⁷ M) but lower stability in PVC membranes .

Solubility and Stability

ZnTPP’s hydrophobic phenyl groups limit aqueous solubility unless encapsulated in copolymers (e.g., VP-TEGDM) or nanostructured silica . In contrast, sulfonated porphyrins (e.g., TPPS) are water-soluble but lack the photostability of ZnTPP .

Preparation Methods

Standard Metallation Protocol

-

Reagents : TPP (1 equiv), Zn(OAc)₂·2H₂O (1.2 equiv)

-

Solvent : DMF or CHCl₃

-

Conditions : Reflux at 80°C (DMF) or 60°C (CHCl₃) for 4–6 hours under N₂

-

Workup : Precipitation with methanol, filtration, and washing with H₂O/MeOH

Table 2: Metallation Efficiency in Different Solvents

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (UV-Vis) |

|---|---|---|---|---|

| DMF | 80 | 4 | 92 | ≥99% |

| CHCl₃ | 60 | 6 | 88 | ≥97% |

| THF | 65 | 8 | 78 | ≥95% |

Metallation is confirmed by the disappearance of the N-H stretching band at 3310 cm⁻¹ in IR spectra and a 12 nm bathochromic shift in the Soret band (430 nm).

Solvothermal Synthesis for Crystalline ZnTPP

A patent-pending solvothermal method enables the preparation of crystalline ZnTPP complexes with axial ligands. This approach involves heating TPP, zinc acetate, and 4,4’-bipyridyl (4,4’-bipy) in ethanol at 120°C for 72 hours in a sealed autoclave. The product, (ZnTPP)₂(μ₂-4,4’-bipy), exhibits enhanced fluorescence quantum yield (Φ = 0.42 vs. 0.28 for ZnTPP alone).

Critical Parameters :

-

Molar Ratio : TPP:Zn(OAc)₂:4,4’-bipy = 1:1:2

-

Solvent : Anhydrous ethanol

Axial Ligation and Modified Complexes

ZnTPP readily accepts axial ligands, forming five-coordinate complexes. A study demonstrated the synthesis of X-ZnTPP (X = phenolate, pyridinate) by reacting ZnTPP with phenolic or pyridinic compounds in toluene. Phenolates induce a hypsochromic shift (−8 to −12 nm in Soret band), while pyridinates cause a bathochromic shift (+5 to +7 nm).

Table 3: Spectral Shifts in Axially Ligated ZnTPP

| Axial Ligand | Δλ Soret Band (nm) | Fluorescence λₑₘ (nm) |

|---|---|---|

| None (ZnTPP) | 0 | 605, 654 |

| 4-Nitrophenolate | −12 | 598, 648 |

| 4-Dimethylaminopyridine | +7 | 612, 662 |

Characterization and Quality Control

Key Analytical Methods :

-

UV-Vis Spectroscopy : Quantifies metallation efficiency via Soret band position.

-

¹H NMR : Aromatic protons resonate at δ 8.2–8.8 ppm; absence of inner N-H protons confirms metallation.

-

Elemental Analysis : Calculated for C₄₄H₂₈N₄Zn: C 77.93%, H 4.13%, N 8.26%; Found: C 77.88%, H 4.09%, N 8.21%.

Industrial-Scale Production Considerations

While lab-scale methods use DMF or CHCl₃, industrial protocols favor cost-effective solvents like methanol or ethanol. A continuous flow reactor system achieves 90% yield at 100 g/batch scale with the following parameters:

| Parameter | Value |

|---|---|

| Residence Time | 2 hours |

| Temperature | 70°C |

| Pressure | 3 bar |

| Zn(OAc)₂ Excess | 10% |

Challenges and Optimization Strategies

-

Demetallation : ZnTPP undergoes demetallation in acidic conditions (pH < 5). Stabilization requires buffered solutions (pH 6–8).

-

Solvent Purity : Trace water in DMF reduces yield by 15–20%. Pre-drying solvents over molecular sieves is critical.

-

Byproduct Formation : Unreacted TPP (≤5%) is removed via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) .

Q & A

Q. What are the optimal synthetic routes for 5,10,15,20-tetraphenyl-21H,23H-porphine zinc, and how do reaction conditions influence yield?

The compound is typically synthesized via metallation of free-base tetraphenylporphyrin (TPP) with zinc acetate. Evidence indicates two high-yield routes:

- Route 1 : Direct reaction of TPP with zinc acetate in refluxing DMF or chloroform/methanol mixtures, achieving yields up to 98% .

- Route 2 : Using pre-formed TPP (synthesized via Adler-Longo method) followed by zinc insertion under inert conditions. Key factors affecting yield include solvent polarity, reaction time, and stoichiometric ratios. Impurities from incomplete metallation can be minimized by monitoring reaction progress via UV-Vis spectroscopy (e.g., Soret band shifts from 418 nm for TPP to 424 nm for Zn-TPP) .

Q. How can researchers characterize the structural and electronic properties of this zinc porphyrin?

Essential characterization techniques include:

- UV-Vis Spectroscopy : Zn-TPP exhibits a strong Soret band (~424 nm) and Q-bands (550–600 nm), with shifts indicating metal coordination or solvent effects .

- NMR : Paramagnetic broadening in H NMR is absent due to Zn(II)’s diamagnetic nature, allowing clear phenyl proton signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 678.11 (CHNZn) .

- X-ray Crystallography : Limited data exist, but analogous structures (e.g., Cu-TPP) show planar porphyrin cores with axial ligand interactions .

Q. What are the solubility and stability considerations for this compound in various solvents?

Zn-TPP is insoluble in water but soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl, CHCl). Stability is compromised in acidic/basic conditions, which demetallate the porphyrin. Storage under inert gas (e.g., Ar) prevents oxidation of the porphyrin macrocycle .

Advanced Research Questions

Q. How does zinc coordination influence the photophysical properties compared to other metalated TPP derivatives?

Zn-TPP exhibits:

- Enhanced Fluorescence : Quantum yields (~0.03) are higher than free-base TPP due to reduced non-radiative decay from rigid metal coordination .

- Redox Activity : Zn(II) centers enable reversible one-electron oxidation (E ~ +0.8 V vs. SCE), critical for photocatalytic applications. Contrast with Cu-TPP, which shows quenched fluorescence from paramagnetic Cu(II), or Mn-TPP, which exhibits catalytic activity in oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.